2,3-Dihydro-1-benzofuran-7-ylmethylamine
Overview
Description
2,3-Dihydro-1-benzofuran-7-ylmethylamine is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.193 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine typically involves the following steps:
Starting Material: The synthesis begins with benzofuran as the starting material.
Reduction Reaction: Benzofuran undergoes a reduction reaction to form 2,3-dihydrobenzofuran.
Amination Reaction: The resulting 2,3-dihydrobenzofuran is then subjected to an amination reaction to introduce the methylamine group at the 7-position, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzofuran-7-ylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield benzofuran-7-carboxylic acid derivatives.
Reduction Products: Reduction can produce 2,3-dihydrobenzofuran derivatives.
Substitution Products: Substitution reactions can lead to the formation of various substituted benzofurans.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-7-ylmethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,3-Dihydro-1-benzofuran-7-ylmethylamine is similar to other benzofuran derivatives, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ylmethylamine. it is unique in its structure and potential applications. The presence of the methylamine group at the 7-position distinguishes it from other benzofuran derivatives.
Comparison with Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ylmethylamine
2,3-Dihydrobenzofuran-7-ylmethanamine
2,3-Dihydro-2,2-dimethyl-1-benzofuran-7-ylmethanamine
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQLTDVDXCZARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634677 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361393-65-9 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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